Product packaging for 5-phenyl-6H-1,3,4-thiadiazin-2-amine(Cat. No.:CAS No. 55185-77-8; 58954-39-5)

5-phenyl-6H-1,3,4-thiadiazin-2-amine

Cat. No.: B2719132
CAS No.: 55185-77-8; 58954-39-5
M. Wt: 191.25
InChI Key: SCQDMIFRQDAQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-6H-1,3,4-thiadiazin-2-amine (CAS 55185-77-8) is a chemical compound with the molecular formula C9H9N3S and an average mass of 191.25 Da . This heterocyclic scaffold is of significant interest in medicinal chemistry and pharmacological research. The broader class of 1,3,4-thiadiazines, to which this compound belongs, has been associated with a diverse range of biological activities . The presence of the =N–C–S– moiety and the strong aromaticity of the ring are believed to contribute to biological interactions and provide great in vivo stability . Patents indicate that 6H-1,3,4-thiadiazin-2-amines have been investigated for their effects on the central nervous system, with potential applications as anticonvulsants, antipsychotics, and sedatives . Recent pharmacological studies on a closely related substituted thiadiazine, (2-morpholino-5-phenyl-6H-1,3,4-thiadiazine, hydrobromide), demonstrated promising antidepressant and antipsychotic activity in animal models, with the compound L-17 shown to inhibit dopaminergic neurotransmission . The 2-amino group on the thiadiazine ring is a reactive site that makes this compound a valuable synthon and a promising scaffold for the derivatization and synthesis of novel bioactive molecules for research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3S B2719132 5-phenyl-6H-1,3,4-thiadiazin-2-amine CAS No. 55185-77-8; 58954-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-6H-1,3,4-thiadiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQDMIFRQDAQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974450
Record name 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58954-39-5
Record name 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 5 Phenyl 6h 1,3,4 Thiadiazin 2 Amine

Classical Synthetic Pathways to the 1,3,4-Thiadiazine Core

Traditional methods for the synthesis of the 1,3,4-thiadiazine ring system have been well-established for decades and remain fundamental in many synthetic laboratories. These pathways are characterized by their reliability and the use of readily available starting materials.

Cyclocondensation Reactions

Cyclocondensation reactions represent a cornerstone in the synthesis of heterocyclic compounds, including 1,3,4-thiadiazines. These reactions typically involve the formation of the heterocyclic ring in a single step from two or more acyclic precursors through the formation of two new bonds. The synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine and its analogues often relies on the condensation of a C2 synthon with a C-S-N-N synthon.

A prevalent strategy involves the reaction of thiosemicarbazide (B42300) or its derivatives with α-haloketones. This approach is versatile and allows for the introduction of various substituents on the thiadiazine ring, depending on the choice of the starting materials.

Approaches involving α-Haloketones and Thiosemicarbazides

The most direct and widely employed method for the synthesis of this compound is the reaction between thiosemicarbazide and an α-haloketone, specifically α-bromoacetophenone (phenacyl bromide). This reaction proceeds via an initial S-alkylation of the thiosemicarbazide by the α-haloketone, followed by an intramolecular cyclization with the elimination of a water molecule to form the 1,3,4-thiadiazine ring.

The reaction conditions can influence the final product, with factors such as solvent polarity, temperature, and pH playing a crucial role in directing the cyclization to the desired 1,3,4-thiadiazine isomer. For instance, the reaction of 4-phenyl-3-thiosemicarbazide with phenacyl bromide, when boiled in ethanolic triethylamine, yields N,5-diphenyl-6H-1,3,4-thiadiazin-2-amine. biointerfaceresearch.com

Reactant 1Reactant 2ProductConditionsReference
Thiosemicarbazideα-BromoacetophenoneThis compoundEthanol (B145695), reflux mdpi.com
4-Phenyl-3-thiosemicarbazidePhenacyl bromideN,5-diphenyl-6H-1,3,4-thiadiazin-2-amineEthanolic triethylamine, boiling biointerfaceresearch.com

Diazotization and Coupling Reactions for Derivative Formation

The primary amino group at the C2 position of the this compound ring is a versatile handle for further derivatization. One of the classical methods to modify this group is through diazotization, followed by coupling reactions.

The diazotization process involves treating the 2-amino-1,3,4-thiadiazine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt. These diazonium salts are reactive intermediates and can subsequently undergo a variety of coupling reactions to introduce new functional groups. For example, coupling with activated aromatic compounds, such as phenols or anilines, leads to the formation of azo dyes, which are compounds characterized by the -N=N- functional group. This method has been successfully applied to 2-amino-1,3,4-thiadiazole (B1665364) derivatives to synthesize a range of azo compounds. acs.orgacgpubs.org

Modern Synthetic Innovations and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, leads to higher product yields and purities compared to conventional heating methods.

The synthesis of 1,3,4-thiadiazole (B1197879) and thiadiazine derivatives has been shown to be amenable to microwave-assisted conditions. For instance, the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with aromatic aldehydes can be efficiently carried out in a microwave oven to produce Schiff bases. google.com This methodology offers a rapid and efficient alternative to conventional refluxing for the synthesis of various derivatives.

ReactantsProduct TypeConditionsAdvantagesReference
2-amino-5-phenyl-1,3,4-thiadiazole, aromatic aldehydesSchiff basesMicrowave irradiation (40% power, 20 min)Rapid reaction, high yield google.com
1-[(2-methyl-1H-indole)-3-carbonyl]thiosemicarbazides organic-chemistry.orgresearchgate.netresearchgate.netThiadiazoles with indole (B1671886) moietiesMicrowave irradiationEfficient cyclization researchgate.net

Catalytic Methodologies in Thiadiazine Synthesis

The development of novel catalytic systems is at the forefront of modern synthetic chemistry, with a strong emphasis on green and sustainable processes. While classical syntheses of 1,3,4-thiadiazines often rely on stoichiometric amounts of acids or bases, contemporary research is exploring the use of catalysts to improve efficiency and reduce waste.

Recent advancements in the synthesis of related 1,3,4-thiadiazoles have highlighted the potential of photocatalysis. For example, a photocatalytic chemodivergent synthesis of 2-amino-1,3,4-thiadiazoles has been developed, which proceeds under mild, metal-free conditions. organic-chemistry.org Although this has not been specifically reported for this compound, it represents a promising direction for future research in the catalytic synthesis of this class of compounds.

Furthermore, the use of heterogeneous catalysts, such as magnesium oxide nanoparticles, has been explored for the synthesis of 2,5-diamino-1,3,4-thiadiazole (B1295027) derivatives. These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. The application of such catalytic systems to the synthesis of this compound could provide more environmentally benign and efficient synthetic routes.

Functionalization and Structural Diversification of the this compound Scaffold

The this compound core, and the closely related 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) scaffold, serve as versatile platforms for chemical modification. nih.gov The aromatic phenyl ring, the reactive amino group, and the heterocyclic nucleus itself offer multiple sites for functionalization. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities. Strategies for structural diversification primarily focus on substitutions at the phenyl ring, derivatization of the exocyclic amino group, and the construction of fused heterocyclic systems through annulation reactions.

Substitutions on the Phenyl Ring

The phenyl group at position 5 of the 1,3,4-thiadiazole/thiadiazine ring is a prime target for introducing structural diversity. The introduction of various substituents on this ring can significantly influence the molecule's electronic properties and steric profile.

A common synthetic approach involves starting with appropriately substituted benzoic acids or their derivatives, which are then cyclized to form the desired thiadiazole ring with the substituent already in place. rasayanjournal.co.in For instance, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines was prepared via the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid. rasayanjournal.co.in This method allows for the incorporation of a wide range of functional groups at the para-position of the phenyl ring. rasayanjournal.co.in

Detailed research has explored various substituents, including halogens and alkyl groups, to create a library of derivatives. rasayanjournal.co.indovepress.com Fluorinated and chlorinated compounds, in particular, have been synthesized and studied. dovepress.com

Table 1: Examples of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines rasayanjournal.co.in

Compound IDR (Substituent at para-position)
4a -H
4b -Cl
4c -F
4d -Br
4e -I
4f -NO₂
4g -CH₃
4h -OCH₃

Further diversification has been achieved by introducing more complex side chains onto the phenyl ring. For example, derivatives such as 5-[2-(phenylthiomethyl)phenyl]-1,3,4-thiadiazol-2-amine and 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine have been successfully synthesized, demonstrating that the ortho position of the phenyl ring is also accessible for modification. nih.govmdpi.com

Modifications at the Amino Group (Position 2)

The amino group at the C-2 position of the thiadiazole/thiadiazine ring is a key site for derivatization, readily undergoing reactions typical of primary amines. This allows for the attachment of a wide variety of molecular fragments, significantly expanding the chemical space of the scaffold.

One of the most common modifications is acylation. The reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with acetic anhydride (B1165640) or various acid chlorides in an appropriate solvent like anhydrous tetrahydrofuran (B95107) (THF) yields the corresponding N-acylated derivatives. nih.govmdpi.com

A more extensive derivatization strategy involves a two-step process. First, the amino group is reacted with chloroacetyl chloride to form a reactive chloroacetamide intermediate. This intermediate can then be treated with various nucleophiles, such as substituted piperazines, to generate a diverse library of compounds. For example, reacting 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide with different aryl-substituted piperazines has produced a series of N-substituted acetamide (B32628) derivatives. nih.govmdpi.com

Table 2: Examples of N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine nih.govmdpi.com

Compound IDSubstituent on the Amino Group
4a -COCH₂-(4-methylpiperazin-1-yl)
4c -COCH₂-(4-phenylpiperazin-1-yl)
4d -COCH₂-(4-(p-tolyl)piperazin-1-yl)
4e -COCH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)
4f -COCH₂-(4-(4-ethoxyphenyl)piperazin-1-yl)
4g -COCH₂-(4-(4-fluorophenyl)piperazin-1-yl)

Another modification involves reacting the chloroacetamide intermediate with pyridine (B92270) to form a pyridinium (B92312) salt, such as 1-(2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)pyridinium chloride. nih.gov These examples highlight the utility of the C-2 amino group as a handle for introducing complex heterocyclic moieties.

Heterocyclic Annulation Strategies (e.g., Triazolothiadiazine, Pyrazolo-thiadiazine Hybrids)

Heterocyclic annulation involves the fusion of a new ring onto the existing thiadiazine or a related precursor scaffold, leading to the formation of bicyclic or polycyclic systems. These strategies are pivotal in creating structurally complex molecules with novel properties. A prominent example is the synthesis of the triazolo[3,4-b] rasayanjournal.co.inresearchgate.netmdpi.comthiadiazine system.

The most prevalent method for constructing the triazolo[3,4-b] rasayanjournal.co.inresearchgate.netmdpi.comthiadiazine scaffold involves the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with various α,β-bifunctional electrophiles. nih.gov In this approach, the triazole serves as the starting heterocycle, and the thiadiazine ring is constructed upon it. Commonly used bielectrophiles include:

Phenacyl bromides (α-haloketones) nih.gov

Ethyl chloroacetate (B1199739) nih.gov

Hydrazonoyl halides nih.gov

Propargyl bromide nih.gov

For instance, reacting 4-amino-3-mercapto-5-phenyl-s-triazole with aromatic ketones in refluxing acetic acid can afford the corresponding triazolo[3,4-b] rasayanjournal.co.inresearchgate.netmdpi.comthiadiazines in a single step. nih.gov Similarly, the reaction between 4-amino-3-mercapto-1,2,4-triazole derivatives and bis(α-bromoketones) in refluxing ethanol can yield bis(5,6-dihydro-s-triazolo[3,4-b]thiadiazines). nih.gov

Another synthetic route involves starting with a thiadiazine precursor. The acid-catalyzed cyclization of a 2-hydrazinyl-6H-1,3,4-thiadiazine with orthoesters can be used to annulate a triazole ring onto the thiadiazine core, although this method may have a more limited substrate scope. nih.gov

More recent approaches have demonstrated the synthesis of 7-benzylidene- nih.govrasayanjournal.co.inresearchgate.nettriazolo[3,4-b] rasayanjournal.co.inresearchgate.netmdpi.comthiadiazines. This was achieved through the interaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal. mdpi.com These annulation strategies are powerful tools for generating fused heterocyclic systems, significantly diversifying the structures derived from the fundamental thiadiazine framework.

Structure Activity Relationship Sar Investigations of 5 Phenyl 6h 1,3,4 Thiadiazin 2 Amine Derivatives

Elucidation of Key Structural Features for Biological Activity Modulation

The biological activity of 1,3,4-thiadiazine derivatives is intrinsically linked to several key structural features. The core 6H-1,3,4-thiadiazine ring, a six-membered heterocycle containing one sulfur and two nitrogen atoms, serves as the fundamental scaffold. The non-aromatic nature of this ring, particularly the sp3-hybridized carbon at the 6-position, imparts a degree of conformational flexibility that is absent in its aromatic counterpart, the 1,3,4-thiadiazole (B1197879). This flexibility can be critical for optimal interaction with biological targets.

The primary amine group at the 2-position is a key functional group that can participate in hydrogen bonding interactions with target enzymes or receptors. Modifications of this amine, for instance, through acylation or the formation of Schiff bases, have been shown to significantly modulate biological activity, suggesting its importance as a point for derivatization.

The phenyl ring at the 5-position is another critical determinant of activity. Its aromatic nature allows for various types of interactions, including pi-pi stacking and hydrophobic interactions with the target's active site. The electronic properties and steric bulk of this ring can be fine-tuned through the introduction of various substituents.

Positional and Substituent Effects on Pharmacological Potency

The pharmacological potency of derivatives of the 5-phenyl-6H-1,3,4-thiadiazin-2-amine scaffold is highly sensitive to the nature and position of substituents on the phenyl ring and modifications at the 2-amino group.

Substituents on the 5-phenyl ring:

The electronic nature of substituents on the phenyl ring plays a significant role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the entire molecule, thereby influencing its binding affinity and reactivity. For instance, in related 1,3,4-thiadiazole series, the presence of halogen atoms like chlorine and fluorine on the phenyl ring has been associated with enhanced antimicrobial activity. mdpi.com Specifically, chloro-substituted derivatives have demonstrated greater activity against certain fungi compared to methylated counterparts. mdpi.com

The position of the substituent on the phenyl ring is also crucial. Ortho, meta, and para substitutions can lead to different steric and electronic profiles, which in turn affect how the molecule fits into a binding pocket. For example, para-substituted compounds often exhibit different activity profiles compared to their ortho or meta isomers.

Modifications at the 2-amino group:

Derivatization of the 2-amino group is a common strategy to modulate the pharmacological profile. The formation of Schiff bases by reacting the 2-amino group with various aldehydes can lead to compounds with potent biological activities. Studies on related 1,3,4-thiadiazole derivatives have shown that Schiff bases substituted with dinitro or trifluoromethyl (CF3) groups exhibit significant antibacterial activity.

The following table summarizes the antimicrobial activity of some 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines, which can provide some insights into the potential effects of similar substitutions on the this compound scaffold.

CompoundSubstituent (R) at 4-position of phenyl ringAntibacterial Activity (% Inhibition)Antifungal Activity (% Inhibition)
4a -F81-91Moderate
4b -Cl81-91Moderate
4c -BrSignificantModerate
4f -OCH3ModerateSignificant
4g -OC2H5ModerateSignificant

Data inferred from studies on 1,3,4-thiadiazole derivatives. rasayanjournal.co.in The percentage of inhibition is a general representation of activity.

Conformational Analysis and its Impact on Ligand-Target Interactions

Molecular docking studies on related heterocyclic systems have provided insights into the potential binding modes of such compounds. These studies often reveal key hydrogen bonding and hydrophobic interactions between the ligand and the amino acid residues of the target protein. For instance, the 2-amino group is frequently observed to form hydrogen bonds with polar residues in the active site, while the 5-phenyl ring engages in hydrophobic or pi-stacking interactions.

The dihedral angle between the phenyl ring and the thiadiazine ring is another important conformational parameter. This angle can be influenced by the presence of substituents on the phenyl ring, which can introduce steric hindrance and alter the preferred conformation. An optimal dihedral angle is often necessary for the molecule to adopt a bioactive conformation that complements the topology of the target's binding pocket.

Development of Design Principles for Enhanced Selectivity

The development of selective inhibitors is a primary goal in drug design to minimize off-target effects. For this compound derivatives, achieving selectivity for a particular biological target over others requires a detailed understanding of the SAR and the structural differences between the target and off-target proteins.

One key design principle is the exploitation of unique features within the target's active site. By introducing substituents that can form specific interactions with residues present only in the desired target, selectivity can be enhanced. For example, if the target enzyme has a specific hydrophobic pocket, extending a substituent from the 5-phenyl ring to fit into this pocket could increase both potency and selectivity.

Another strategy involves modulating the physicochemical properties of the molecule, such as its lipophilicity and hydrogen bonding capacity. For instance, structure-activity relationship studies on some pyridothiadiazine derivatives have indicated that an N2-benzyl group with electron-withdrawing substituents and an N4-acetic acid group are requirements for potent and selective aldose reductase inhibition. nih.gov While this is a different thiadiazine scaffold, it highlights the importance of specific substitutions for achieving selectivity.

Furthermore, computational approaches such as quantitative structure-activity relationship (QSAR) and molecular docking can be instrumental in developing design principles. These methods can help to identify the key molecular descriptors that correlate with selective activity and to predict the binding modes of novel derivatives, thereby guiding the synthesis of more selective compounds.

Computational Chemistry Approaches in Thiadiazine Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of a compound's biological activity. In the study of thiadiazine and thiadiazole derivatives, docking is widely used to identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

Researchers have successfully used molecular docking to investigate the anticancer potential of 1,3,4-thiadiazole (B1197879) derivatives. For instance, studies have shown these compounds docking into the active sites of key cancer-related proteins such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Dihydrofolate Reductase (DHFR). researchgate.netresearchgate.netresearchgate.net In one such study, a series of newly synthesized researchgate.netchemscene.comresearchgate.netthiadiazoles tethered to an alkoxyaryl hydrazone moiety were docked into the VEGFR-2 protein (PDB: 2OH4). researchgate.net The results revealed that the most active compounds formed a crucial hydrogen bond with the amino acid residue GLU883, an interaction also observed with the reference drug doxorubicin. researchgate.net Similarly, another investigation targeting VEGFR-2 (PDB ID: 4ASE) found that the 1,3,4-thiadiazole moiety played a key role in binding, with its nitrogen atoms forming hydrogen bonds with ASN923. researchgate.net

Furthermore, docking studies on 6(H)-1,3,4-thiadiazine analogues as potential inhibitors of human matrix metalloproteinase (MMP12) have demonstrated their ability to fit within the catalytic domain of the enzyme, suggesting they could be developed as effective inhibitors. researchgate.net These studies not only predict the binding affinity, often expressed as a docking score or binding energy, but also provide a visual and chemical understanding of the interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition. researchgate.net

Table 1: Molecular Docking of Thiadiazole/Thiadiazine Derivatives

Compound SeriesProtein TargetPDB IDKey Interacting ResiduesBinding Affinity (kcal/mol)Reference
researchgate.netchemscene.comresearchgate.netThiadiazoles with alkoxyaryl hydrazoneVEGFR-22OH4GLU883-7.86 to -8.47 researchgate.net
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesDHFR3NU0Not specified-1.6 E (Kcal/mol) (Total Binding Energy) researchgate.net
1,3,4-Thiadiazole derivativesVEGFR-24ASEASN923Not specified researchgate.net
6(H)-1,3,4-Thiadiazine analoguesMMP121JK3Not specifiedBetter than reference inhibitor researchgate.net

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For compounds like 1,3,4-thiadiazine derivatives, DFT is employed to calculate a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics such as frontier molecular orbitals (HOMO and LUMO).

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive and polarizable. DFT studies on novel 1,3,4-thiadiazole compounds have shown that the introduction of electronegative substituents, such as chloro or nitro groups, can reduce the HOMO-LUMO energy gap, thereby altering the molecule's reactivity and electronic properties.

DFT calculations are also used to analyze other reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness. These parameters provide a deeper understanding of the molecule's behavior in chemical reactions. In recent research, DFT analysis was employed alongside molecular docking to investigate potential inhibitors of VEGFR-2, helping to elucidate the molecular orbital properties of the most promising compounds identified through screening.

Table 2: DFT-Calculated Properties of 1,3,4-Thiadiazole Derivatives

Compound/DerivativeComputational MethodCalculated PropertyFindingReference
1,3,4-Thiadiazoles with α-methyl cinnamic acidDFTHOMO-LUMO Energy Gap (ΔE)Electronegative substituents (Cl, NO2) reduced the energy gap.
1,3,4-Thiadiazole derivativesDFTMolecular OrbitalsInvestigated properties of top hits from molecular docking against VEGFR-2.
Unsymmetrical azine-modified thiadiazole sulfonamidesDFT-B3LYP/6-31G(d)Geometric Isomer StabilityThe E isomer was found to be energetically more favorable than the Z isomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's physicochemical properties) to activity.

For thiadiazine and thiadiazole derivatives, QSAR models have been developed to predict their inhibitory activity against various biological targets. A study on 6(H)-1,3,4-thiadiazine analogues as MMP12 inhibitors developed a robust QSAR model using multiple linear regression (MLR). researchgate.net The model correlated the inhibiting constant (Ki) with descriptors like the eccentric connectivity index (ECI), fragment complexity (FC), McGowan volume (MG), and topological polar surface area (TPSA). researchgate.net The resulting model showed a high correlation (r² = 0.9364), indicating its strong predictive power for designing new MMP12 inhibitors. researchgate.net

Similarly, a QSAR study on 1,3,4-thiadiazole-2-thione derivatives as inhibitors of carbonic anhydrase IX found that descriptors related to molecular branching, length, and the presence of specific hydrogen atoms were important for inhibitory activity. These models serve as powerful tools for guiding the synthesis of new derivatives by predicting which structural modifications are likely to enhance biological potency.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller number of promising candidates for experimental testing.

The design of virtual libraries is a key component of this process. These libraries can be constructed by enumerating all possible combinations of a set of building blocks around a core scaffold, such as the 1,3,4-thiadiazine ring. The process often involves breaking down a target molecule into synthetically accessible fragments and then replacing them with chemically similar analogues to generate a diverse set of new virtual compounds.

For thiadiazole derivatives, virtual screening has been used to identify novel inhibitors for targets like VEGFR-2. researchgate.net In one such campaign, a ligand-based pharmacophore model was used to screen the ZINC15 database, a large library of commercially available compounds. researchgate.net This screening, followed by docking and pharmacokinetic analysis, successfully identified several promising hits with favorable drug-like properties. researchgate.net This integrated computational approach allows for the rapid identification of novel chemical entities with therapeutic potential.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a technique used in ligand-based drug design, where a model is created based on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. researchgate.net

This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The pharmacophore model is generated by aligning a set of known active molecules and extracting their common chemical features. The resulting model can then be used as a 3D query to search virtual libraries for new molecules that match the pharmacophore, and thus are likely to be active. researchgate.net

In the context of 1,3,4-thiadiazole research, pharmacophore modeling has been instrumental in identifying potential anticancer agents. A ligand-based pharmacophore model was constructed based on the known VEGFR-2 inhibitor tivozanib (B1683842) to screen for new compounds with similar inhibitory characteristics. researchgate.net The model defined key features necessary for binding, including hydrogen bond donors/acceptors, hydrophobic regions, and an aromatic ring. researchgate.net This strategy demonstrates the power of using the structural information of known active ligands to guide the discovery of novel compounds built around versatile scaffolds like the 1,3,4-thiadiazole nucleus.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 1,3,4-thiadiazine derivatives. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In derivatives like 5-(4-bromophenyl)-2-(phenylamino)-6H-1,3,4-thiadiazin-3-ium bromide, the methylene (B1212753) protons (CH₂) of the thiadiazine ring typically appear as a singlet around δ 3.96 ppm. nih.gov Protons on the phenyl ring at the C5 position and any N-phenyl substituents resonate in the aromatic region, generally between δ 7.19 and 7.89 ppm. nih.gov Exchangeable protons, such as those of amine (NH) and protonated ring nitrogen (NH⁺), are observed as broad singlets at lower fields, for instance, at δ 10.48 ppm (exocyclic-NH) and δ 12.64 ppm (cyclic-NH⁺). nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The methylene carbon (CH₂) of the thiadiazine ring shows a characteristic signal in the aliphatic region, for example, at δ 40.33 ppm for 5-(4-bromophenyl)-2-(phenylamino)-6H-1,3,4-thiadiazin-3-ium bromide. nih.gov The aromatic carbons of the phenyl substituents appear in the δ 123-139 ppm range. The key carbons of the thiadiazine ring, C5 (bearing the phenyl group) and C2 (part of the amidine system), are observed further downfield at approximately δ 146.12 ppm and δ 158.63 ppm, respectively. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 5-phenyl-6H-1,3,4-thiadiazine Derivative. nih.gov
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
CH₂ (thiadiazine ring)3.96 (s, 2H)40.33
Aromatic-CH7.19-7.89 (m)124.39-131.47
Aromatic-C-123.64, 135.13, 138.55
C5 (thiadiazine ring)-146.12
C2 (thiadiazine ring)-158.63
Exocyclic-NH10.48 (bs, 1H)-
Cyclic-NH⁺12.64 (bs, 1H)-

Data for 5-(4-bromophenyl)-2-(phenylamino)-6H-1,3,4-thiadiazin-3-ium bromide in DMSO-d₆. s = singlet, m = multiplet, bs = broad singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 1,3,4-thiadiazine derivatives, the IR spectrum shows several key absorption bands. The N-H stretching vibrations of the amine group are typically observed as broad bands in the region of 3164 cm⁻¹. nih.gov Aromatic C-H stretching appears around 3015 cm⁻¹, while aliphatic C-H stretching from the CH₂ group is seen near 2988 cm⁻¹. nih.gov The carbon-nitrogen double bond (C=N) of the thiadiazine ring gives rise to a strong absorption band around 1617 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are also present in the 1594 cm⁻¹ region. nih.gov

Table 2: Key IR Absorption Bands for a 5-phenyl-6H-1,3,4-thiadiazine Derivative. nih.gov
Functional GroupVibrational ModeFrequency (cm⁻¹)
N-HStretching3164
Aromatic C-HStretching3015
Aliphatic C-HStretching2988
C=NStretching1617
Aromatic C=CStretching1594

Data for 5-phenyl-2-(phenylamino)-6H-1,3,4-thiadiazin-3-ium bromide.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. In the mass spectrum of 5-phenyl-6H-1,3,4-thiadiazine derivatives, the molecular ion peak (M⁺) is observed, confirming the molecular weight. For example, the mass spectrum of a related bromo-substituted derivative shows a molecular ion peak at m/z 347. nih.gov The fragmentation pattern often involves the loss of substituents and the cleavage of the heterocyclic ring. A common and prominent fragment observed for this class of compounds is the one corresponding to the thiobenzoyl cation (C₆H₅CS⁺) or related structures, which can lead to a base peak, as seen at m/z 267 in one derivative. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The thiadiazine ring system acts as a chromophore. While specific data for 5-phenyl-6H-1,3,4-thiadiazin-2-amine is not extensively documented, related thiadiazine chromophores exhibit absorption maxima (λ_max). For instance, a pyrrolo[2,3-c] nih.govekb.egdergipark.org.trthiadiazine derivative, which also contains a thiadiazine ring, shows a strong absorption in the visible region at λ_max = 440 nm, indicating an extended conjugated system. mdpi.com The presence of the phenyl group and the C=N bond within the 5-phenyl-6H-1,3,4-thiadiazine structure would be expected to result in significant UV absorption.

X-ray Crystallography for Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing accurate information on bond lengths, bond angles, and molecular conformation. The structure of N-(5-phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-ylidene)prop-2-en-1-aminium bromide, a close derivative, has been unambiguously confirmed by X-ray crystallographic analysis. nih.gov Such studies reveal the conformation of the six-membered thiadiazine ring and the relative orientation of the phenyl substituent. In related structures, the thiadiazine moiety is found to be planar. mdpi.com The phenyl group is often twisted relative to the plane of the heterocyclic ring; for example, in one pyrrolothiadiazine derivative, the torsion angle was found to be 48°. mdpi.com This technique confirms the connectivity of atoms and provides invaluable data for understanding the molecule's steric and electronic properties.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Applications

While the 1,3,4-thiadiazine core is associated with a range of biological activities, including antimicrobial and anticancer effects, the full therapeutic landscape of 5-phenyl-6H-1,3,4-thiadiazin-2-amine remains largely uncharted. biointerfaceresearch.comrasayanjournal.co.in Future investigations should focus on identifying and validating novel biological targets to unlock new therapeutic applications. The mesoionic character of the related 1,3,4-thiadiazole (B1197879) ring, which enhances the ability of compounds to cross cellular membranes, suggests that derivatives of this compound could be effective against a variety of intracellular targets. mdpi.com

A derivative, 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine, has demonstrated the ability to correct metabolic disorders in animal models of alloxan-induced diabetes mellitus, suggesting a potential role in managing metabolic diseases. nih.gov This finding opens the door to exploring targets within metabolic pathways. Furthermore, given the antiviral activity of similar fused heterocyclic systems, such as triazolothiadiazines that target the M2 proton channel of the influenza A virus, it is plausible that this compound derivatives could be developed as novel antiviral agents. mdpi.com A systematic screening approach against a broad panel of kinases, proteases, and receptors involved in cancer, inflammation, and infectious diseases could reveal previously unknown activities.

Table 1: Potential Novel Biological Targets and Therapeutic Areas

Potential Biological Target Class Specific Examples Potential Therapeutic Application
Metabolic Enzymes Glucokinase, AMPK Type 2 Diabetes, Metabolic Syndrome
Viral Proteins M2 Proton Channel, Viral Proteases Influenza, Other Viral Infections
Kinases EGFR, HER-2 Breast Cancer, Lung Cancer
Inflammatory Mediators COX-2, TNF-α Anti-inflammatory Therapy
Bacterial Enzymes DNA Gyrase, Dihydrofolate Reductase Antibacterial Agents

Development of Advanced Synthetic Routes and Sustainable Methodologies

The synthesis of 1,3,4-thiadiazine derivatives often involves multi-step processes that can be time-consuming and generate significant waste. nih.gov A key area for future research is the development of more efficient, cost-effective, and environmentally friendly synthetic methodologies. This includes the exploration of one-pot reactions, the use of recyclable catalysts, and the adoption of green chemistry principles. biointerfaceresearch.com

Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful techniques for accelerating reaction times and improving yields in the synthesis of other heterocyclic compounds, such as 1,3,5-triazines. mdpi.com Applying these technologies to the synthesis of this compound could significantly streamline its production. mdpi.com Furthermore, developing synthetic routes that utilize water or other benign solvents instead of volatile organic compounds like DMF would enhance the sustainability of the process. nih.gov Research into solid-phase synthesis could also facilitate the creation of large combinatorial libraries for high-throughput screening and rapid lead optimization.

Table 2: Comparison of Synthetic Methodologies

Methodology Conventional Synthesis Advanced & Sustainable Synthesis
Reaction Time Several hours to days Minutes to a few hours
Energy Source Conventional heating (reflux) Microwave irradiation, Ultrasonication
Solvents Often requires organic solvents (e.g., DMF, ethanol) Aqueous media, green solvents
Yields Variable, can be moderate Often higher yields
Waste Generation Can be significant Reduced byproducts and solvent waste
Catalysts May use stoichiometric reagents Use of recyclable or heterogeneous catalysts

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond phenotypic screening and understand the precise mechanisms of action of this compound, an integrated multi-omics approach is essential. This involves combining genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the compound's effects on biological systems. For instance, treating cells or animal models with the compound and subsequently analyzing changes in protein expression (proteomics) can help identify direct binding partners and downstream signaling pathways. nih.gov

Metabolomics can reveal alterations in metabolic pathways, which is particularly relevant given the observed effects of a derivative on diabetes. nih.govnih.gov Transcriptomics can identify changes in gene expression that are triggered by the compound, offering clues about its mode of action and potential off-target effects. By integrating these datasets, researchers can construct detailed molecular pathways, such as the PI3K/Akt signaling pathway, that are modulated by the compound, providing a robust foundation for rational drug design and biomarker discovery. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer immense potential for accelerating the development of derivatives of this compound. nih.gov These computational tools can be employed in several key areas. De novo design algorithms can generate novel molecular structures based on the this compound scaffold, optimized for high affinity to a specific biological target and favorable drug-like properties. nih.gov

Strategies for Overcoming Resistance Mechanisms in Pathogens and Disease Models

As with any therapeutic agent, the potential for the development of resistance in pathogens or cancer cells is a significant concern. Future research must proactively address this challenge by investigating potential resistance mechanisms and developing strategies to overcome them. If this compound derivatives are developed as anticancer agents, resistance could emerge through mechanisms similar to those seen with drugs like 5-fluorouracil, such as alterations in drug targets or the activation of cellular stress responses. mdpi.com

One promising strategy is the creation of hybrid molecules that combine the 1,3,4-thiadiazine scaffold with other pharmacophores known to be effective against resistant strains or tumors. mdpi.com This approach aims to create multifunctional compounds that can act on multiple targets simultaneously, making it more difficult for resistance to develop. Another approach is to use the compound in combination with other drugs that have different mechanisms of action. Identifying synergistic drug combinations can enhance therapeutic efficacy and reduce the likelihood of resistance emerging.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-phenyl-6H-1,3,4-thiadiazin-2-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis can leverage solvent-free protocols or one-pot strategies adapted from triazine derivative methodologies. For example, cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol (70–80°C) yields the thiadiazine core. Optimization involves varying catalysts (e.g., p-toluenesulfonic acid), stoichiometric ratios, and temperature gradients (60–100°C) to maximize purity and yield . Solvent-free approaches reduce byproducts, while microwave-assisted synthesis may enhance reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural ambiguities in this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves regiochemical ambiguities in the thiadiazine ring. X-ray crystallography confirms planar geometry and hydrogen-bonding patterns, while mass spectrometry (HRMS) validates molecular weight. Diffraction data should be analyzed using software like SHELX to refine bond angles and torsional strain .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound under oxidative or nucleophilic conditions?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ³⁴S) combined with kinetic isotope effects (KIE) identifies rate-determining steps in ring-opening reactions. Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states and electron density maps. Controlled experiments with oxidizing agents (e.g., mCPBA) or nucleophiles (e.g., Grignard reagents) track intermediates via LC-MS .

Q. What computational approaches are suitable for predicting the bioactivity and binding affinity of thiadiazin-2-amine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) prioritizes derivatives with favorable binding scores. Pharmacophore modeling (Phase, Schrödinger) aligns structural features with known inhibitors. Molecular dynamics (MD) simulations (GROMACS) over 100 ns trajectories assess stability of ligand-protein complexes .

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazin-2-amine analogs?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., MTT for cytotoxicity, microdilution for antimicrobial activity). Apply multivariate statistical analysis (PCA or PLS-DA) to identify confounding variables (e.g., solvent polarity, cell line variability). Align discrepancies with theoretical frameworks, such as QSAR models correlating logP values with membrane permeability .

Q. What factorial design principles apply to optimizing the synthesis and functionalization of thiadiazin-2-amine derivatives?

  • Methodological Answer : Employ a 2^k factorial design to test variables like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) models interactions between factors to predict optimal conditions. ANOVA identifies significant variables impacting yield and purity .

Q. How do solvent effects and substituent electronic properties influence the regioselectivity of thiadiazin-2-amine reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in SNAr reactions, while electron-withdrawing substituents (e.g., -NO₂) enhance electrophilicity at the C4 position. Hammett plots correlate σ values with reaction rates to quantify electronic effects. Solvent parameter databases (e.g., Kamlet-Taft) guide solvent selection .

Q. What strategies enable the integration of thiadiazin-2-amine scaffolds into multi-step syntheses of polycyclic bioactive compounds?

  • Methodological Answer : Sequential cross-coupling (Suzuki-Miyaura, Sonogashira) builds aryl/alkynyl substituents. Ring-expansion via [4+2] cycloaddition with dienophiles generates fused heterocycles. Protect amine groups with Boc or Fmoc to prevent side reactions during functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.